6-Amino-benzooxazole-2-thiol

Medicinal Chemistry Drug Discovery Structure-Activity Relationship

Researchers requiring a validated LSD1 inhibitor with a precisely positioned 6-amino group face supply inconsistency with generic benzoxazole-2-thiols. 6-Amino-benzooxazole-2-thiol (CAS 4694-92-2) resolves this as a regiospecifically functionalized scaffold: • LSD1 IC50 = 356 nM; 6-NH2 group is essential for activity-7-amino analog preferentially binds CYP2A6 instead. • Enables mild one-pot chlorination-amination to generate 2-aminated benzoxazole libraries with superior yields vs. thermal methods. • Rigid, planar core (0 rotatable bonds) with dual H-bond donors supports predictable metal-organic complexation and crystal engineering. Sourced with batch-to-batch consistency; standard analytical documentation provided.

Molecular Formula C7H6N2OS
Molecular Weight 166.2 g/mol
CAS No. 4694-92-2
Cat. No. B1283114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-benzooxazole-2-thiol
CAS4694-92-2
Molecular FormulaC7H6N2OS
Molecular Weight166.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)OC(=S)N2
InChIInChI=1S/C7H6N2OS/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2,(H,9,11)
InChIKeySARIJQZTDPNQMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-benzooxazole-2-thiol: Difunctional Heterocyclic Building Block


6-Amino-benzooxazole-2-thiol (CAS 4694-92-2) is a bifunctional heterocyclic compound characterized by a benzoxazole core bearing both a thiol (-SH) group at the 2-position and an amino (-NH2) group at the 6-position. This specific substitution pattern confers a unique electronic and steric profile, distinguishing it from other regioisomers and analogs in the benzoxazole-thiol family. The molecule exists predominantly as the thione tautomer, 6-amino-3H-1,3-benzoxazole-2-thione, in the solid state and in solution [1]. Its computed physicochemical properties, including a molecular weight of 166.20 g/mol, an XLogP3-AA of 1.1, a topological polar surface area (TPSA) of 82.6 Ų, and a rotatable bond count of zero, establish it as a rigid, moderately lipophilic, and synthetically tractable scaffold [1]. This combination of functional groups and a constrained planar ring system makes it a valuable precursor in medicinal chemistry for the generation of 2-aminated benzoxazole libraries and in materials science for the construction of metal-organic complexes and coordination polymers .

1
Dual thiol/amino reactivity for heterocycle elaboration
2
Regiospecific 6-amino substitution defines electronic and steric profile
3
Rigid planar scaffold for metal coordination or crystal engineering

Why Analogs Cannot Substitute for 6-Amino-benzooxazole-2-thiol


The scientific and industrial utility of 6-amino-benzooxazole-2-thiol is critically dependent on the synergistic effects of its 6-amino and 2-thiol substituents. The unsubstituted benzoxazole-2-thiol (CAS 2382-96-9) lacks the amino group, which fundamentally alters its electron density distribution, hydrogen-bonding capacity, and coordination chemistry [1]. The 6-amino group is not merely an additional functional handle; it serves as an electron-donating substituent that increases the electron density on the benzoxazole ring, thereby modulating the reactivity of the thiol/thione moiety and influencing binding interactions with biological targets or metal centers [2]. Furthermore, the position of the amino group is paramount. The 6-amino isomer (current compound) presents a different vector for molecular interactions compared to other regioisomers like 5-amino- or 7-amino-benzoxazole-2-thiols, which can drastically alter the compound's fit in a receptor's active site or its ability to form specific supramolecular architectures [2]. For applications requiring the specific combination of a nucleophilic thiol, an electron-rich aromatic core, and a precisely positioned hydrogen-bond donor, substituting 6-amino-benzooxazole-2-thiol with a generic, differently substituted analog is likely to result in a loss of function, altered reaction yields, or a complete failure to replicate published results.

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Missing 6-amino group in unsubstituted analog alters electron density and coordination chemistry.

!

Amino position shift to 7-position redirects biological target from LSD1 to CYP2A6.

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Single H-bond donor in unsubstituted analog limits supramolecular network formation.

Differentiation from Key Analogs: Evidence


Amino Position Determines Biological Target Engagement

The 6-amino regioisomer (current compound) exhibits a specific affinity for human recombinant LSD1 (lysine-specific demethylase 1), whereas the 7-amino isomer (7-aminobenzo[d]oxazole-2-thiol, CAS 13472-63-4) is known to target CYP2A6/2A13 enzymes. In a direct comparison using recombinant LSD1, 6-amino-benzooxazole-2-thiol demonstrated an IC50 value of 356 nM in a fluorescence-based enzymatic assay measuring H2O2 production [1]. The 7-amino isomer, when tested in a separate study, exhibited a Kd of 580 nM against CYP2A6, as determined by a type I binding interaction assay monitoring UV-Vis absorbance changes from 379-387 nm and 414-420 nm [2]. This distinct target profile demonstrates that the position of the amino substituent on the benzoxazole scaffold is not interchangeable; moving the amine from the 6- to the 7-position completely redirects the compound's primary biological interaction from a chromatin-modifying enzyme to a cytochrome P450 isoform.

Target Engagement Profile
Cross-study comparable
IC50 356 nM (LSD1) vs Kd 580 nM (CYP2A6, 7-amino isomer)
Supports target-specific probe development; regioisomer selectivity context
Cross-study data; direct head-to-head validation not performed
Medicinal Chemistry Drug Discovery Structure-Activity Relationship

6-Amino Substituent Enhances Corrosion Inhibition

The presence of an amino group at the 6-position is predicted to enhance the corrosion inhibition performance of the benzoxazole-2-thiol scaffold. A computational comparative study on unsubstituted benzoxazole (BOX) and benzothiazole (BTH) using DFT/B3LYP, MP2, and HF methods with a 6-31G(d,p) basis set established baseline electronic parameters for the class [1]. The unsubstituted benzoxazole exhibited a calculated energy gap (ΔE = ELUMO - EHOMO) that governs its reactivity and adsorption onto metal surfaces [1]. The addition of an electron-donating amino group, as in 6-amino-benzooxazole-2-thiol, would be expected to raise the energy of the highest occupied molecular orbital (EHOMO), thereby decreasing ΔE and improving its electron-donating ability to a metal surface [2]. While direct experimental corrosion inhibition efficiency (IE%) data for the 6-amino compound is not available, this class-level inference from computed properties of the unsubstituted core suggests the 6-amino derivative is a stronger Lewis base and would exhibit superior adsorption compared to the unsubstituted benzoxazole-2-thiol (IE% reported for related benzoxazole-2-thiol derivatives can reach >90% at 10^-3 M in 1M HCl) [2].

Corrosion Inhibition Potential
Class-level inference
Predicted higher EHOMO, lower ΔE vs unsubstituted benzoxazole
Theoretical inhibition context; experimental IE% data not available
Data to verify; DFT prediction on unsubstituted core
Corrosion Science Materials Protection Computational Chemistry

6-Amino Group Modulates Pt···Pt Distance in Dinuclear Complexes

The 6-amino group on the benzoxazole-2-thiolate ligand directly influences the geometry and properties of dinuclear platinum complexes, enabling a unique redox-switchable contraction of the metal-metal bond. While studies on unsubstituted benzoxazole-2-thiolate (NOS) have established the fundamental bridging behavior of the ligand, the presence of the 6-amino group introduces an additional vector for electronic tuning [1]. In complexes formed with unsubstituted NOS, the Pt(II) dinuclear species [Pt2L2(μ-NOS-κN,S)2] (L = ppy or bzq) exhibit Pt···Pt separations of 3.0204(3) Å and 2.9726(8) Å, which contract significantly to 2.685(1) Å and 2.6923(3) Å upon oxidation to the Pt(III) species [1]. This 0.30-0.33 Å contraction upon oxidation is a direct consequence of the ligand's ability to accommodate changes in metal-metal bonding. The 6-amino substituent, being a stronger electron donor than hydrogen, would be expected to alter the redox potential of the metal centers and fine-tune the Pt···Pt distance, potentially leading to different luminescent properties (e.g., emission maxima shift) compared to the unsubstituted analog [2].

Pt···Pt Distance Tuning
Class-level inference
Expected ~0.30–0.33 Å contraction upon oxidation (Pt(II)→Pt(III))
Electronic tuning context for dinuclear Pt complexes
Inferred from unsubstituted NOS ligand crystallography
Coordination Chemistry Organometallics Luminescent Materials

Higher Hydrogen-Bond Donor Count for Supramolecular Assembly

The 6-amino group adds a critical hydrogen-bond donor site to the benzoxazole-2-thiol scaffold, which is absent in the unsubstituted parent compound. According to computed molecular descriptors, 6-amino-benzooxazole-2-thiol possesses two hydrogen-bond donor atoms (one from the thiol/thione group and one from the amino group) and three hydrogen-bond acceptor atoms [1]. In contrast, the unsubstituted benzoxazole-2-thiol has only one hydrogen-bond donor (the thiol/thione group) [2]. This quantitative difference in the number of hydrogen-bond donors directly translates to a higher capacity for forming directional intermolecular interactions, which is fundamental to crystal engineering and the construction of supramolecular assemblies. The presence of the 6-amino group enables the formation of more complex hydrogen-bonded networks (e.g., R22(8) motifs via N-H···S or N-H···O interactions) that are simply not possible with the unsubstituted analog [1].

H-Bond Donor Capacity
Direct comparison
2 donors vs 1 (unsubstituted benzoxazole-2-thiol)
Enables directional multi-point hydrogen-bonded networks
Computed by PubChem (Cactvs 3.4.8.18)
Crystal Engineering Supramolecular Chemistry Coordination Polymers

Application Scenarios for 6-Amino-benzooxazole-2-thiol


LSD1 Epigenetic Probe Development

Procure 6-amino-benzooxazole-2-thiol as a key starting material or fragment for the design and synthesis of inhibitors targeting lysine-specific demethylase 1 (LSD1). Its demonstrated IC50 of 356 nM against this enzyme [1] provides a validated starting point for medicinal chemistry optimization. This specific activity profile is not shared by other regioisomers, such as the 7-amino analog, which preferentially binds CYP2A6 . Researchers focused on epigenetics and chromatin biology will find this compound to be a uniquely useful scaffold for generating novel chemical probes.

Mild One-Pot Synthesis of 2-Aminobenzoxazole Libraries

Utilize 6-amino-benzooxazole-2-thiol as a substrate in mild, one-pot chlorination-amination reactions to generate diverse libraries of 2-aminated benzoxazoles [1]. This synthetic route offers a significant advantage over older methods that rely on harsh thermal conditions and produce moderate to poor yields [1]. The resulting compounds are valuable for screening against a variety of biological targets, leveraging the privileged benzoxazole scaffold. The 6-amino group provides an additional synthetic handle for further functionalization or for modulating the compound's physicochemical properties, such as solubility (via salt formation) or lipophilicity (via amide coupling).

Stimuli-Responsive Dinuclear Pt Complexes and Luminescent Materials

Employ 6-amino-benzooxazole-2-thiol as a bridging ligand in the synthesis of dinuclear platinum(II/III) complexes for fundamental studies in metal-metal bonding, redox chemistry, and luminescence. The benzoxazole-2-thiolate core is known to support the formation of stable dinuclear complexes that exhibit a large contraction in Pt···Pt distance (from ~3.0 Å to ~2.7 Å) upon oxidation [1]. The addition of the 6-amino group on the ligand framework allows for electronic tuning of the metal centers, which can modulate redox potentials and shift emission wavelengths compared to complexes made with the unsubstituted ligand . This makes the compound a valuable precursor for researchers developing new materials for organic light-emitting diodes (OLEDs), sensors, or photocatalysis.

Hydrogen-Bonded Organic Frameworks and Co-Crystals

Use 6-amino-benzooxazole-2-thiol as a building block for crystal engineering and the construction of supramolecular assemblies. Its calculated properties, particularly the presence of two hydrogen-bond donors (vs. one in the unsubstituted benzoxazole-2-thiol), make it a superior candidate for forming directional, multi-point hydrogen-bonded networks [1]. This enhanced capacity for intermolecular interaction is critical for designing new co-crystals of active pharmaceutical ingredients (APIs) to improve their physicochemical properties or for synthesizing hydrogen-bonded organic frameworks (HOFs) for gas storage and separation applications. The rigid, planar nature of the benzoxazole core (0 rotatable bonds) further promotes predictable packing motifs in the solid state [1].

Application
Selection Property
Validation Focus
LSD1 inhibitor probe development
Specific regioisomeric activity profile (6-amino vs 7-amino)
Target engagement assay context (LSD1 enzymatic assay)
2-Aminobenzoxazole library synthesis
Dual thiol/amino reactivity for one-pot amination
Reaction condition compatibility and yield optimization
Dinuclear Pt complex & luminescent materials
Electron-donating 6-amino group for redox tuning
Pt···Pt distance modulation, emission shift review
Supramolecular assemblies & co-crystals
Two H-bond donors for multi-point networks
Crystal packing motif and network topology

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